molecular formula C16H14N2O B595859 4-(3-Cyanophenyl)-N,N-dimethylbenzamide CAS No. 1365271-77-7

4-(3-Cyanophenyl)-N,N-dimethylbenzamide

Cat. No. B595859
M. Wt: 250.301
InChI Key: OUTXBBZIDLYPCY-UHFFFAOYSA-N
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Description

The compound “4-(3-Cyanophenyl)-N,N-dimethylbenzamide” is likely an organic compound consisting of a benzamide group with a dimethylamino group at the 4-position and a cyanophenyl group at the 3-position .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or coupling reactions . For instance, isothiocyanates can be synthesized via the replacement reaction of phenyl isothiocyanate and the corresponding amines .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of the benzamide and cyanophenyl groups. The presence of the dimethylamino group could introduce some steric hindrance .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the cyanophenyl group could undergo Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the polar amide and nitrile groups could make it somewhat soluble in polar solvents .

Scientific Research Applications

  • Synthesis of Schiff Base Esters
    • Field : Organic Chemistry
    • Application : 3-Cyanophenyl isocyanate serves as a starting reagent in the synthesis of R/S-4-(3-chlorophenylaminocarbonylamino)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran and 1-(3-cyanophenyl)-3-(2-methoxy-6-pentadecylbenzyl)urea .
    • Method : In a round-bottom flask, a mixture of the 4-formyl-3-hydroxyphenyl tetradecanoate (1.74 g, 5.0 mmol), 3-aminobenzonitrile (0.59 g, 5.0 mmol) and absolute ethanol (50 mL) was refluxed with stirring for 3 hours. The reaction mixture was filtered and the solvent was removed from the filtrate by evaporation. Recrystallization from absolute ethanol gave the title compound as a yellow solid .
    • Results : The synthesis resulted in a yellow solid with a melting point of 85.2 °C. The yield was 43% .

properties

IUPAC Name

4-(3-cyanophenyl)-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-18(2)16(19)14-8-6-13(7-9-14)15-5-3-4-12(10-15)11-17/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTXBBZIDLYPCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60742853
Record name 3'-Cyano-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Cyanophenyl)-N,N-dimethylbenzamide

CAS RN

1365271-77-7
Record name [1,1′-Biphenyl]-4-carboxamide, 3′-cyano-N,N-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365271-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Cyano-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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